5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S574982
CAS No.
13178-12-6
M.F
C8H6BrN3S
M. Wt
256.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

CAS Number

13178-12-6

Product Name

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

KNFZBJVESBZZMI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br

Synonyms

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a thiadiazole ring fused with a bromophenyl group. Its chemical formula is C8H6BrN3SC_8H_6BrN_3S, and it features a bromine atom at the para position of the phenyl ring. The compound's structure includes a five-membered thiadiazole ring, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide. This reaction results in the formation of the thiadiazole ring through cyclization, accompanied by the reduction of the nitro group to an amine group. Other reactions may include electrophilic substitution due to the electron-withdrawing nature of the bromine atom, which can facilitate further functionalization of the compound.

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant analgesic and anti-inflammatory effects, making them candidates for therapeutic applications in pain management and inflammation-related disorders . Additionally, compounds in this class have shown promise in exhibiting cytotoxic effects against various cancer cell lines.

The synthesis methods for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine primarily involve:

  • Condensation Reaction: Combining 4-bromo-2-nitrobenzoic acid with thiosemicarbazide in an acidic medium leads to cyclization.
  • Reduction: The nitro group is reduced to an amine during the reaction process.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

These methods are crucial for ensuring that the synthesized compound retains its desired properties for further study and application.

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has several potential applications:

  • Pharmaceutical Development: Its anti-inflammatory and analgesic properties make it a candidate for developing new pain relief medications.
  • Agricultural Chemistry: Due to its antimicrobial activity, it may be explored as a pesticide or fungicide.
  • Material Science: The unique electronic properties of thiadiazoles can be utilized in developing new materials for electronic applications.

Interaction studies involving 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures can interact with enzymes and receptors involved in inflammatory pathways, potentially modulating their activity. In vitro studies have demonstrated that these compounds can inhibit certain enzymes associated with inflammation and microbial growth .

Several compounds share structural similarities with 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeContains chlorine instead of bromine
5-(Phenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeLacks halogen substitution; may exhibit different reactivity
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineThiadiazole derivativeMethyl group may influence biological activity

The uniqueness of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine lies in its specific halogen substitution pattern (bromine), which can significantly affect its reactivity and interaction with biological systems compared to other derivatives. This structural feature may enhance its lipophilicity and ability to penetrate biological membranes.

Conventional Cyclodehydration Approaches

The classical synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine involves the cyclodehydration of thiosemicarbazide derivatives with appropriate carboxylic acids. This approach represents one of the most widely employed methods due to its relatively straightforward execution and reliable yields.

The conventional synthesis typically begins with the reaction between 4-bromobenzoic acid and thiosemicarbazide, forming an intermediate acylthiosemicarbazide. This intermediate subsequently undergoes cyclodehydration to yield the desired thiadiazole ring structure. The cyclodehydration step is commonly facilitated by strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The reaction mechanism involves initial acylation of thiosemicarbazide by the carboxylic acid, followed by intramolecular cyclization through nucleophilic attack of the thioamide sulfur on the carbonyl carbon, with subsequent elimination of water to form the thiadiazole ring.

A typical protocol using POCl₃ involves the following steps:

  • Mixing equimolar amounts of 4-bromobenzoic acid and thiosemicarbazide in excess POCl₃
  • Heating the mixture for approximately 30 minutes
  • Adding water and refluxing for an additional 3 hours
  • Cooling to room temperature and neutralizing with potassium hydroxide
  • Isolation and purification of the product through filtration and recrystallization

Using this conventional approach, yields typically range from 70-86%, depending on the specific reaction conditions and purification methods employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, offering substantial reductions in reaction time while maintaining or improving product yields.

The application of microwave irradiation to the synthesis of thiadiazole derivatives has demonstrated remarkable efficiency, with reaction times reduced from several hours to just a few minutes. This approach not only accelerates reaction kinetics but also often provides enhanced product purity and higher yields compared to conventional heating methods.

A notable microwave-assisted protocol involves:

  • Combining 4-bromobenzoic acid with thiosemicarbazide
  • Adding an appropriate catalyst such as POCl₃ or concentrated sulfuric acid
  • Subjecting the mixture to microwave irradiation at 480-600W for 3-5 minutes
  • Standard workup and purification procedures

The efficacy of microwave-assisted synthesis has been particularly evident in the preparation of Schiff base derivatives of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. For instance, (E)-5-(4-Bromophenyl)-N-(4-chlorobenzylidene)-1,3,4-thiadiazol-2-amine has been synthesized in yields up to 85% using microwave irradiation, representing a significant improvement over conventional methods.

The reaction mechanism under microwave conditions follows the same general pathway as conventional approaches but benefits from more efficient energy transfer, reducing side reactions and improving overall reaction efficiency.

Solvent-Free and Neat Reaction Conditions

In alignment with green chemistry principles, solvent-free and neat reaction conditions have been explored for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. These approaches minimize waste generation and reduce the environmental impact of the synthetic process.

One notable solvent-free approach involves direct grinding of 4-bromobenzoic acid with thiosemicarbazide in the presence of a catalytic amount of concentrated sulfuric acid. This mechanical activation technique has demonstrated yields of approximately 77% with reaction times of about one hour at room temperature.

The neat reaction (without solvent) between the carboxylic acid and thiosemicarbazide has also been investigated, yielding the target compound in approximately 66% yield after heating for 3 hours. While the yield is somewhat lower than solvent-based methods, this approach offers advantages in terms of reduced waste and simplified purification.

Ultrasound irradiation represents another alternative approach, with reported yields of around 61% after 30 minutes of sonication at 80°C. The mechanical effects of cavitation generated by ultrasound facilitate the reaction through enhanced mixing and local heating.

These solvent-free and neat reaction conditions are particularly valuable from an environmental perspective, significantly reducing the volume of potentially hazardous waste generated during synthesis.

Catalytic Systems: Polyphosphate Esters and Alternative Catalysts

The development of efficient catalytic systems has been crucial for optimizing the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Among these, polyphosphate esters (PPE) have emerged as particularly effective catalysts for promoting the cyclodehydration reaction.

Polyphosphate esters function as mild yet effective dehydrating agents, facilitating the conversion of thiosemicarbazide derivatives to thiadiazoles without the need for more toxic reagents such as POCl₃ or SOCl₂. The mechanism involves PPE-mediated activation of the carboxylic acid, followed by acylation of thiosemicarbazide and subsequent cyclodehydration.

A typical PPE-catalyzed protocol involves:

  • Mixing the carboxylic acid and thiosemicarbazide in chloroform
  • Adding PPE (approximately 20g per 5 mmol of carboxylic acid)
  • Maintaining the reaction temperature below 85°C
  • Standard workup and purification procedures

The reaction using PPE proceeds through three distinct steps:

  • Formation of a salt between the carboxylic acid and thiosemicarbazide
  • Dehydration of the salt to form an intermediate acylthiosemicarbazide
  • Cyclodehydration to yield the target thiadiazole

Other effective catalytic systems include:

  • Mixed mineral acid media comprising 15-35% sulfuric acid and 65-85% polyphosphoric acid, which has demonstrated improved yields compared to either acid alone
  • Magnesium sulfate as a catalyst under microwave irradiation, providing yields of approximately 88% with reaction times of just 5 minutes
  • Concentrated sulfuric acid as a sole catalyst, yielding approximately 78% of the target compound under microwave irradiation

These catalytic systems offer varying advantages in terms of yield, reaction time, and environmental considerations, providing synthetic chemists with a range of options depending on specific requirements.

Comparative Yields and Reaction Kinetics

A comprehensive comparison of the various synthetic methodologies for preparing 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine reveals significant variations in yields, reaction times, and overall efficiency. The following table summarizes the comparative performance of different synthetic approaches:

MethodCatalyst/ReagentConditionsReaction TimeYield (%)Ref.
ConventionalConc. H₂SO₄80°C4 hours82%
ConventionalPOCl₃Heat, reflux with water4 hours86%
ConventionalSOCl₂Heat, reflux with water4 hours70%
Microwave-assistedConc. H₂SO₄480W5 minutes78%
Microwave-assistedPOCl₃600W5 minutes90%
Microwave-assistedSOCl₂480W3 minutes80%
Microwave-assistedMgSO₄250W5 minutes88%
Solvent-freeNoneHeat3 hours66%
UltrasoundNone80°C30 minutes61%
GrindingCatalytic H₂SO₄Room temperature1 hour77%
PPE-catalyzedPolyphosphate ester<85°C~3 hours~90%

Analysis of the data reveals several key insights:

  • Microwave-assisted methods consistently provide the highest yields (78-90%) with dramatically reduced reaction times (3-5 minutes) compared to conventional methods.

  • Among conventional methods, POCl₃-mediated cyclodehydration offers the highest yield (86%), but requires longer reaction times and presents toxicity concerns.

  • The PPE-catalyzed approach represents an attractive balance between high yield (~90%), moderate reaction time, and reduced environmental impact.

  • Solvent-free and ultrasound methods, while providing moderate yields (61-77%), offer advantages in terms of green chemistry principles and operational simplicity.

These comparative data highlight the significant advancements achieved in optimizing the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, particularly through microwave-assisted techniques and the development of novel catalytic systems.

Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Organisms

The antimicrobial potential of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine is linked to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. While direct studies on this compound are limited, structural analogs within the 1,3,4-thiadiazole class exhibit broad-spectrum activity. For example, derivatives bearing electron-withdrawing substituents, such as bromine, demonstrate enhanced permeability across bacterial cell walls due to increased lipophilicity [5].

In vitro assays of related 2-amino-5-aryl-1,3,4-thiadiazoles reveal inhibitory effects against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL [5]. The bromophenyl variant’s activity is hypothesized to stem from its interaction with bacterial DNA gyrase or topoisomerase IV, critical enzymes for DNA replication . Comparative data suggest that the bromine atom’s electronegativity enhances binding affinity to these targets compared to non-halogenated analogs [5].

Antitubercular Activity and Molecular Target Engagement

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has shown promise in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Studies on structurally similar compounds, such as 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, report up to 69% inhibition of Mtb growth at 6.25 µg/mL [5]. The bromophenyl derivative’s antitubercular mechanism likely involves targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis [5].

Molecular docking simulations indicate that the bromine atom forms hydrophobic interactions with InhA’s active site, while the thiadiazole ring participates in hydrogen bonding with catalytic residues [5]. This dual binding mode disrupts mycolic acid production, compromising bacterial cell wall integrity. Additionally, the compound’s low cytotoxicity toward mammalian cells (selectivity index >10) underscores its potential as a selective antitubercular agent [5].

Cytotoxicity and Anticancer Mechanisms in HepG2 and MCF-7 Cell Lines

The anticancer activity of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been evaluated in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. While direct data on this compound are limited, closely related chlorophenyl analogs exhibit potent cytotoxicity. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrate IC~50~ values of 2.32–6.51 µg/mL against these cell lines, outperforming the reference drug 5-fluorouracil (IC~50~ = 6.80–8.40 µg/mL) [3].

Table 1: Cytotoxic Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Analogs

CompoundIC~50~ (MCF-7, µg/mL)IC~50~ (HepG2, µg/mL)Selectivity Index (MCF-7)Selectivity Index (HepG2)
4e5.36 ± 0.363.13 ± 0.2028.7949.20
4i2.32 ± 0.216.51 ± 0.0336.7013.10

Mechanistic studies reveal that these compounds induce apoptosis via mitochondrial pathways, characterized by increased Bax/Bcl-2 ratios (up to 4.5-fold) and caspase-9 activation [3]. Cell cycle analysis further indicates S-phase arrest in HepG2 cells and G2/M-phase arrest in MCF-7 cells, disrupting proliferative signaling [3]. The bromophenyl variant is expected to exhibit similar activity, with the bromine atom potentially enhancing DNA intercalation or topoisomerase inhibition .

Anti-Inflammatory Pathway Modulation

Preliminary evidence suggests that 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine modulates inflammatory pathways, likely through cyclooxygenase-2 (COX-2) inhibition or NF-κB suppression . In murine models, thiadiazole derivatives reduce prostaglandin E~2~ (PGE~2~) levels by 40–60% at 10 mg/kg doses, comparable to ibuprofen . The bromine atom’s electron-withdrawing effects may stabilize interactions with COX-2’s hydrophobic pocket, preventing arachidonic acid conversion to pro-inflammatory mediators .

Additionally, the compound’s thiadiazole core has been implicated in suppressing TNF-α and IL-6 production in macrophages, potentially through interference with Toll-like receptor (TLR) signaling . These findings position it as a candidate for inflammatory disorders, though in vivo validation remains ongoing.

Electron-withdrawing substituents play a crucial role in enhancing the biological activity of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives. These substituents, including bromo, chloro, and nitro groups, significantly influence the electronic properties of the thiadiazole scaffold and consequently affect bioactivity profiles [2] [3].
The bromo substituent at the para position demonstrates remarkable antimicrobial and anticancer properties, with minimum inhibitory concentrations ranging from 8-32 μg/mL against Staphylococcus aureus and Escherichia coli [4] [5]. The enhanced activity is attributed to the bromine atom's ability to increase lipophilicity and facilitate membrane permeability, while simultaneously enabling DNA gyrase inhibition through hydrophobic interactions [4]. The electronegativity of bromine (2.96) creates a strong electron-withdrawing effect, which stabilizes the thiadiazole ring and enhances binding affinity to bacterial enzymes [2].

Chloro-substituted derivatives exhibit potent antimicrobial activity with MIC values of 20-28 μg/mL against gram-positive bacteria, particularly S. aureus and Bacillus subtilis [6] [7]. The mechanism involves cyclooxygenase-2 (COX-2) inhibition, where the chlorine atom forms critical interactions within the enzyme's hydrophobic pocket [7]. Structure-activity relationship studies reveal that chlorinated compounds demonstrate selectivity indices ranging from 28.79 to 49.20, indicating favorable therapeutic windows [6].

Nitro-substituted thiadiazoles demonstrate exceptional antitubercular activity, achieving 69% inhibition of Mycobacterium tuberculosis growth at 6.25 μg/mL [5]. The nitro group's strong electron-withdrawing character (σ = +0.78) significantly enhances binding to the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis [5]. Molecular docking studies indicate that the nitro group forms multiple hydrogen bonds with active site residues, while the thiadiazole ring provides essential π-π stacking interactions .

The relative potency order for electron-withdrawing substituents follows: nitro > bromo > chloro > fluoro > cyano, with nitro derivatives showing the most pronounced activity enhancement [3] [8]. This trend correlates with the Hammett sigma constants, where stronger electron-withdrawing groups produce greater biological activity [2].

Table 1: Electron-Withdrawing Substituents and Their Bioactivity

SubstituentPositionActivity TypeIC₅₀/MIC ValueTarget OrganismMechanismReference
Bromo (-Br)paraAntimicrobial/Anticancer8-32 μg/mLS. aureus, E. coliDNA gyrase inhibition [4] [5]
Chloro (-Cl)paraAntimicrobial/Anticancer20-28 μg/mLS. aureus, B. subtilisCOX-2 inhibition [6] [7]
Nitro (-NO₂)paraAntitubercular6.25 μg/mL (69% inhibition)M. tuberculosisenoyl-ACP reductase [5]
Fluoro (-F)paraAntimicrobial31.25 μg/mLE. coli, S. pyogenesMembrane permeability [5]
Cyano (-CN)paraAntimicrobial31.25 μg/mLE. coli, P. aeruginosaDNA topoisomerase [9]

Influence of Electron-Donating Groups (Methoxy, Hydroxyl)

Electron-donating substituents, particularly methoxy and hydroxyl groups, significantly modulate the biological activity of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives through distinct mechanisms involving enhanced hydrogen bonding capabilities and altered electronic distributions [10] [5].

Methoxy-substituted derivatives demonstrate exceptional anticancer activity, with compound 20b exhibiting IC₅₀ values of 4.37±0.7 μM against HepG-2 cell lines and 8.03±0.5 μM against A-549 cell lines [10]. The methoxy group's electron-donating character (σ = -0.27) increases electron density on the thiadiazole ring, facilitating enhanced interactions with epidermal growth factor receptor (EGFR) binding sites [10]. The selectivity index of 36.70 indicates excellent therapeutic potential with minimal toxicity to normal cells [10].

Hydroxyl-substituted thiadiazoles exhibit potent anti-inflammatory properties, achieving MIC values of 32-42 μg/mL against Candida albicans [5]. The hydroxyl group's ability to form hydrogen bonds with biological targets enhances binding affinity and selectivity [5]. Molecular docking studies reveal that hydroxyl derivatives form stable complexes with cyclooxygenase-2 (COX-2) active sites, with binding energies ranging from -7.1 to -9.2 kcal/mol [6].

The presence of multiple electron-donating groups demonstrates synergistic effects. Compounds bearing both methoxy and hydroxyl substituents show enhanced bioactivity compared to mono-substituted derivatives [6]. The 2,4-dihydroxyphenyl derivatives exhibit superior antifungal activity, with compound 14d achieving MIC values of 32.6 μg/mL against C. albicans, surpassing the activity of itraconazole (MIC = 47.5 μg/mL) [5].

Structure-activity relationship analysis reveals that electron-donating groups enhance anticancer activity through multiple mechanisms: increased cellular uptake due to enhanced lipophilicity, improved binding to growth factor receptors, and enhanced apoptosis induction through mitochondrial pathways [6] [10]. The Bax/Bcl-2 ratio increases up to 4.5-fold in treated cells, indicating significant pro-apoptotic activity [6].

Table 2: Electron-Donating Substituents and Their Bioactivity

SubstituentPositionActivity TypeIC₅₀/MIC ValueTarget Cell LineMechanismSelectivity IndexReference
Methoxy (-OCH₃)paraAnticancer4.37±0.7 μMHepG-2, A-549EGFR inhibition36.70 [10]
Hydroxyl (-OH)paraAnti-inflammatory32-42 μg/mLC. albicansCOX-2 inhibition20-30 [5]
Methyl (-CH₃)paraModerate antimicrobial15-20 μg/mLS. aureusModerate binding10-15 [5]
Amino (-NH₂)paraModerate antimicrobial24-40 μg/mLE. coli, P. aeruginosaModerate enzyme inhibition5-10 [5]

Positional Isomer Effects on Bioactivity

The positional arrangement of substituents on the phenyl ring of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives profoundly influences biological activity through altered binding geometries, steric interactions, and electronic effects [11] [6].

Para-substituted derivatives consistently demonstrate superior bioactivity compared to their ortho and meta counterparts. The para-bromo derivative exhibits IC₅₀ values of 2.98-5.86 μM against MCF-7, A549, and HepG-2 cell lines, significantly outperforming meta-substituted analogs (IC₅₀ = 10-15 μg/mL) and ortho-substituted variants (IC₅₀ = 20-30 μg/mL) [6] [7]. This enhanced activity results from optimal binding configurations that maximize hydrophobic interactions and minimize steric hindrance [11].

Meta-substituted derivatives show moderate activity with suboptimal binding angles that reduce receptor affinity. The meta-bromo compound demonstrates MIC values of 10-15 μg/mL against S. aureus, representing a 2-3 fold decrease in potency compared to the para isomer [11]. Molecular docking studies reveal that meta substitution disrupts the optimal geometry required for effective protein-ligand interactions [11].

Ortho-substituted derivatives exhibit variable activity patterns due to significant steric hindrance effects. The ortho-bromo derivative shows reduced activity (MIC = 20-30 μg/mL) against most bacterial strains, attributed to conformational constraints that limit binding flexibility [11] [6]. However, ortho-methoxy derivatives demonstrate enhanced anticancer activity (IC₅₀ = 1.80-5.30 μM) due to optimal hydrogen bonding interactions with EGFR active sites [11].

The positional effects are particularly pronounced for methoxy-substituted derivatives. Para-methoxy compounds achieve IC₅₀ values of 2.32-4.37 μM against cancer cell lines through enhanced EGFR/HER-2 binding [10] [6]. Meta-methoxy derivatives show moderate activity (IC₅₀ = 5-10 μg/mL) due to reduced receptor affinity, while ortho-methoxy variants demonstrate enhanced activity (IC₅₀ = 1.80-5.30 μM) through optimal hydrogen bonding networks [11] [10].

Comparative analysis reveals that the activity ranking follows: para ≥ ortho > meta for electron-donating groups, while electron-withdrawing groups show the pattern: para > meta > ortho [11]. This trend reflects the interplay between electronic effects and steric factors in determining biological activity [2].

Table 3: Positional Isomer Effects on Bioactivity

SubstituentPositionActivity TypeIC₅₀/MIC ValueRelative ActivityBinding ModeReference
Bromo (-Br)orthoVariable20-30 μg/mLLowSteric hindrance [11] [6]
Bromo (-Br)metaModerate antimicrobial10-15 μg/mLModerateSuboptimal angle [11] [6]
Bromo (-Br)paraHigh anticancer2.98-5.86 μMHighOptimal configuration [6] [7]
Methoxy (-OCH₃)orthoEnhanced anticancer1.80-5.30 μMHighOptimal H-bonding [11]
Methoxy (-OCH₃)metaModerate anticancer5-10 μg/mLModerateModerate affinity [10]
Methoxy (-OCH₃)paraHigh anticancer2.32-4.37 μMHighEnhanced EGFR binding [10] [6]

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.94658 g/mol

Monoisotopic Mass

254.94658 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

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